Tigecycline vs. Minocycline: 4-Fold MIC90 Reduction Against MDR Acinetobacter baumannii
In a large U.S. Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) analysis of 883 multidrug-resistant Acinetobacter baumannii isolates collected from 2005–2011, tigecycline demonstrated an MIC90 of 2 mg/L, whereas minocycline—its closest structural antecedent—exhibited an MIC90 of 8 mg/L, representing a 4-fold potency advantage for tigecycline [1]. An earlier T.E.S.T. analysis (2004–2006) of 282 MDR A. baumannii isolates independently confirmed this differential with identical MIC90 values of 2 μg/mL for tigecycline versus 8 μg/mL for minocycline [2].
| Evidence Dimension | In vitro potency (MIC90) |
|---|---|
| Target Compound Data | 2 mg/L (tigecycline) |
| Comparator Or Baseline | 8 mg/L (minocycline) |
| Quantified Difference | 4-fold lower MIC90 for tigecycline |
| Conditions | Broth microdilution per CLSI; 883 MDR A. baumannii isolates from 9 U.S. census regions (2005–2011 T.E.S.T.) |
Why This Matters
The 4-fold potency differential directly influences clinical susceptibility categorization and informs formulary selection when treating carbapenem-resistant, MDR Acinetobacter infections where therapeutic options are severely constrained.
- [1] Hoban DJ, et al. Antimicrobial susceptibility among gram-negative isolates collected in the USA between 2005 and 2011 as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.). Ann Clin Microbiol Antimicrob. 2013;12:24. View Source
- [2] DiPersio JR, Dowzicky MJ. Antimicrobial susceptibility of extended-spectrum β-lactamase producers and multidrug-resistant Acinetobacter baumannii throughout the United States and comparative in vitro activity of tigecycline. Int J Antimicrob Agents. 2006;28(4):343-349. View Source
